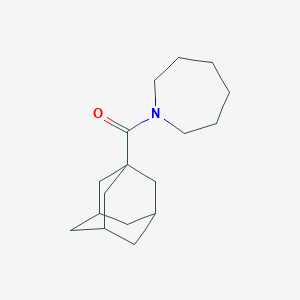

2-Piperidinoethyl o-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piperidinoethyl o-chlorobenzoate, also known as PB or Procaine, is a local anesthetic drug that has been widely used in medical and dental procedures for over a century. PB is a member of the amino ester group of local anesthetics, which are characterized by their rapid onset and short duration of action. Despite its long history of use, PB remains a topic of active research due to its potential applications in various fields.

Mecanismo De Acción

2-Piperidinoethyl o-chlorobenzoate works by blocking the influx of sodium ions into neurons, which prevents the initiation and propagation of action potentials. This results in a loss of sensation in the area where this compound is applied. This compound also has a vasodilatory effect, which can help to reduce bleeding during surgical procedures.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects beyond its local anesthetic properties. It has been found to have antioxidant and anti-inflammatory effects, and may also have neuroprotective properties. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic and anxiolytic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Piperidinoethyl o-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a well-established synthesis method. Its short duration of action allows for rapid onset and offset of its effects, which can be useful for studying the dynamics of neuronal activity. However, this compound has some limitations as well. Its effects are relatively non-specific, and it can interfere with the function of other ion channels in addition to sodium channels. This compound also has a relatively narrow therapeutic window, meaning that it can be toxic at high doses.

Direcciones Futuras

There are several potential future directions for research on 2-Piperidinoethyl o-chlorobenzoate. One area of interest is the development of more specific sodium channel blockers that can target specific subtypes of these channels. Another area of interest is the use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Finally, there is interest in developing new formulations of this compound that can prolong its duration of action without increasing its toxicity.

Métodos De Síntesis

2-Piperidinoethyl o-chlorobenzoate can be synthesized by reacting o-chlorobenzoic acid with 2-(diethylamino)ethyl chloride in the presence of sodium ethoxide. The resulting product is then esterified with para-aminobenzoic acid to yield this compound. This synthesis method has been well-established and has been used to produce this compound on a large scale.

Aplicaciones Científicas De Investigación

2-Piperidinoethyl o-chlorobenzoate has been used extensively in scientific research due to its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This property makes this compound a valuable tool for studying the function of these channels in various physiological and pathological conditions. This compound has been used to study the role of sodium channels in pain perception, epilepsy, and cardiac arrhythmias, among other conditions.

Propiedades

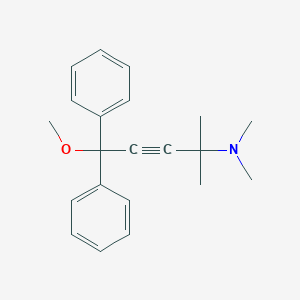

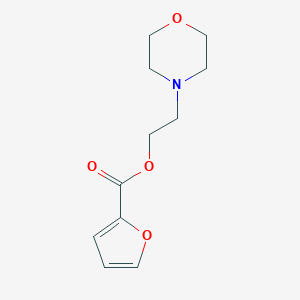

Fórmula molecular |

C14H18ClNO2 |

|---|---|

Peso molecular |

267.75 g/mol |

Nombre IUPAC |

2-piperidin-1-ylethyl 2-chlorobenzoate |

InChI |

InChI=1S/C14H18ClNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

Clave InChI |

NUTMUOIVECVZDX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

SMILES canónico |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)

![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)